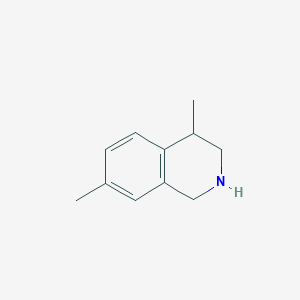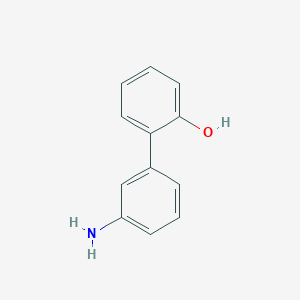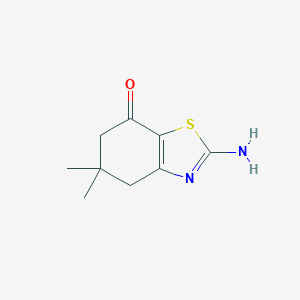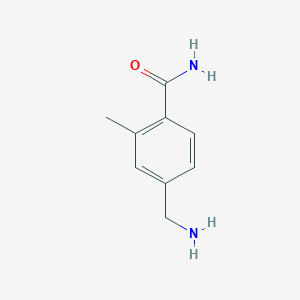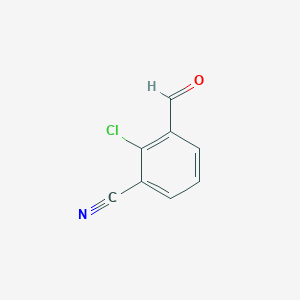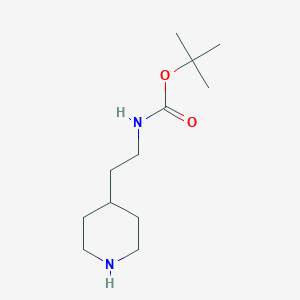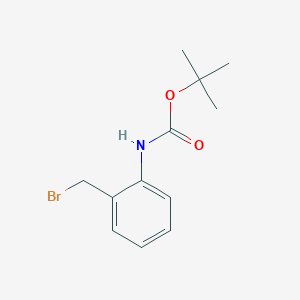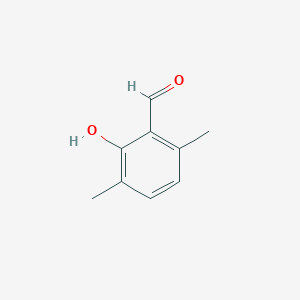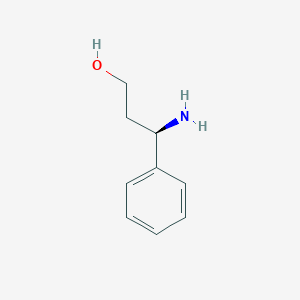
(R)-3-amino-3-phenylpropan-1-ol
概要
説明
(R)-3-Amino-3-phenylpropan-1-ol, otherwise known as (R)-3-Aminophenylpropane, is an important organic compound that has a wide range of applications in scientific research. It is a chiral secondary amine with a phenyl group attached to the nitrogen atom, and is commonly used in the synthesis of biologically active compounds.
科学的研究の応用
Enzymatic Resolution for Antidepressant Synthesis : One study describes the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes. This process has been utilized for the production of (S)-dapoxetine, an antidepressant, demonstrating the compound's relevance in pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Catalysis in Asymmetric Synthesis : Another application is seen in the asymmetric synthesis of biologically important compounds such as (R,R)-formoterol and (R)-tamsulosin, where (R)-3-amino-3-phenylpropan-1-ol is used. This synthesis involves key reactions like regio- and stereoselective ring opening, highlighting its use in creating specific molecular configurations (Ha, Lee, Kim, Kang, & Ko, 2007).
Antitumor Activity : Research into the synthesis and antitumor activity of various aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides, highlights the potential medical applications of related compounds. These studies aim to find biologically active compounds with potential antitumor properties (Isakhanyan et al., 2016).
Synthesis of Non-tricyclic Antidepressants : The chemoenzymatic synthesis of Fluoxetine, Tomoxetine, and Nisoxetine from 3-chloro-1-phenylpropan-1-ol demonstrates the compound's application in the production of antidepressant drugs. This process involves kinetic resolution and showcases the importance of these compounds in medicinal chemistry (Liu, Hoff, & Anthonsen, 2000).
Inhibition of Pseudomonas aeruginosa : A study on the inhibitory action of 3-phenylpropan-1-ol against Pseudomonas aeruginosa highlights its potential use in antimicrobial applications. The study found it to be effective in growth rate inhibition and enhancing the bactericidal action of benzalkonium chloride (Richards & McBride, 1973).
特性
IUPAC Name |
(3R)-3-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170564-98-4 | |
| Record name | (R)-1-Phenyl-3-propanolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)
